molecular formula C4H4BrNO2 B2861515 (5-Bromooxazol-2-YL)methanol CAS No. 1454907-14-2

(5-Bromooxazol-2-YL)methanol

Cat. No.: B2861515
CAS No.: 1454907-14-2
M. Wt: 177.985
InChI Key: NRCNATHPEVHILM-UHFFFAOYSA-N
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Description

“(5-Bromooxazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNO2. It has a molecular weight of 177.99 . The IUPAC name for this compound is also “this compound” and its structure can be represented by the SMILES notation: BrC1=CN=C(CO)O1 .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with hydrogen chloride in methanol at 0 - 20℃ for 3.5 hours . Another step in the synthesis involves a reaction with carbon tetrabromide and triphenylphosphine in dichloromethane at 0 - 20℃ for 2 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 heavy atoms, 5 of which are aromatic . The compound has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .


Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It has a high GI absorption and is BBB permeant . The compound is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values range from -0.48 to 1.54 . The compound is very soluble, with solubility values ranging from 2.15 mg/ml to 15.8 mg/ml .

Scientific Research Applications

Synthesis of Aryl- and Alkyl-Oxazoles

The chemical (5-Bromooxazol-2-yl)methanol has been utilized in the synthesis of 2-Aryloxazoles, their 5-deuterio derivatives, and 5-alkyl-2-aryloxazoles. These compounds are prepared from 2-aryl-5-bromooxazoles via halogen/metal exchange with butyllithium followed by treatment with water, methanol-O-d, or alkyl halides, respectively, yielding good outcomes (Kashima & Arao, 1989).

Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one

A novel multicomponent synthesis involving this compound led to the formation of 5-aminooxazole and pyrrolo[3,4-b]pyridin-5-one in good to excellent yield. This synthesis pathway includes a triple domino sequence involving acylation/IMDA/retro-Michael cycloreversion, showcasing the compound's versatility in scaffold-generating reactions (Janvier et al., 2002).

Antioxidant Properties of Derivatives

This compound derivatives have demonstrated effective antioxidant power in vitro. Studies on synthesized bromophenols, which include derivatives of this compound, show promising potential owing to their significant antioxidant properties, compared to standard antioxidant compounds like BHA, BHT, α-tocopherol, and trolox (Çetinkaya et al., 2012).

Catalytic Degradation of Pesticides

The catalytic degradation of organophosphorus pesticides, utilizing this compound-based catalysts, highlights an environmental application. These catalysts significantly accelerate the methanolysis of phosphate triesters, offering a method for the catalytic degradation of pesticides such as paraoxon and fenitrothion (Desloges et al., 2004).

Antitubercular Activity

Compounds synthesized from this compound have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores the compound's potential in the development of new antitubercular agents (Sriram et al., 2006).

Safety and Hazards

The safety information for “(5-Bromooxazol-2-YL)methanol” indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . The compound should be stored away from clothing and combustible materials .

Properties

IUPAC Name

(5-bromo-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNATHPEVHILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454907-14-2
Record name (5-bromooxazol-2-yl)methanol
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